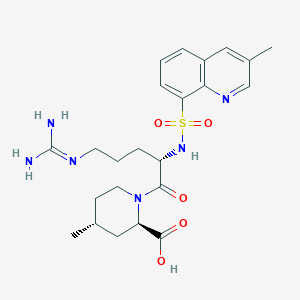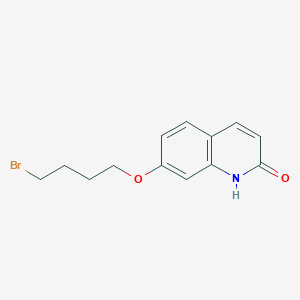
7-(4-Bromobutoxy)-quinoline-2(1H)-one
Vue d'ensemble
Description
7-(4-Bromobutoxy)-quinoline-2(1H)-one, also known as 7-(4-Bromobutoxy)-3,4-dihydro-2(1H)-quinolinone, is a chemical compound with the CAS number 129722-34-5 . It is a white to almost white powder or crystal .
Molecular Structure Analysis
The molecular formula of 7-(4-Bromobutoxy)-quinoline-2(1H)-one is C13H16BrNO2 . Its molecular weight is 298.18 .Physical And Chemical Properties Analysis
7-(4-Bromobutoxy)-quinoline-2(1H)-one is a solid at 20 degrees Celsius . The melting point ranges from 110.0 to 114.0 degrees Celsius .Applications De Recherche Scientifique
Biochemical and Pharmacological Research
- Microbiota and Metabolism Studies: Investigations into the metabolism of food-borne carcinogens like 2-Amino-3-Methylimidazo[4,5-f]Quinoline by human intestinal microbiota revealed that certain bacteria can degrade such compounds and convert them into derivatives like 7-hydroxy-IQ (Humblot et al., 2005).
Material Sciences and Engineering Applications
- Corrosion Inhibition: Quinoline derivatives, including those similar to 7-(4-Bromobutoxy)-quinoline-2(1H)-one, have been recognized for their anticorrosive properties. The presence of polar substituents in quinoline derivatives contributes to their ability to form stable chelating complexes with surface metallic atoms, making them effective against metallic corrosion (Verma et al., 2020). Additionally, the length of the hydrocarbon chain in quinoline derivatives like 8-(n-bromo-R-alkoxy)quinoline was found to influence their corrosion inhibition efficiency in acidic environments (Tazouti et al., 2021).
Analytical Chemistry and Spectroscopy
- Fluorophores and Photophysical Properties: Quinoline derivatives have been studied for their photophysical behaviors, such as dual emissions (normal and ESIPT emission) and large Stokes shifts, indicating potential applications in fluorescence spectroscopy and bioimaging (Padalkar & Sekar, 2014).
Bioimaging and Molecular Probes
- Bioimaging Applications: Certain quinoline derivatives exhibit strong intramolecular charge-transfer fluorescence with large Stokes shifts, which has been applied in live-cell imaging, specifically targeting the Golgi apparatus in various cell lines. These properties make quinoline derivatives valuable in developing low-cost Golgi-localized probes (Chen et al., 2019).
Safety And Hazards
Propriétés
IUPAC Name |
7-(4-bromobutoxy)-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO2/c14-7-1-2-8-17-11-5-3-10-4-6-13(16)15-12(10)9-11/h3-6,9H,1-2,7-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBOHAVAGDOGRBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)N2)OCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00444506 | |
| Record name | 7-(4-BROMOBUTOXY)-QUINOLINE-2(1H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-Bromobutoxy)-quinoline-2(1H)-one | |
CAS RN |
203395-59-9 | |
| Record name | 7-(4-BROMOBUTOXY)-QUINOLINE-2(1H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

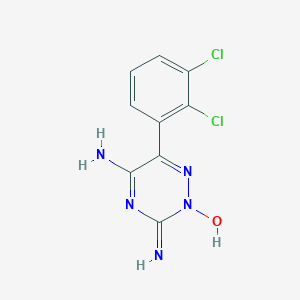
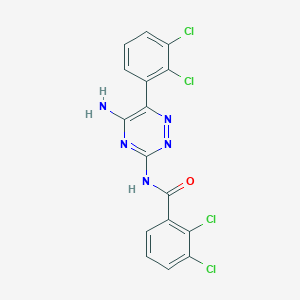
![(Z)-[cyano(2,3-dichlorophenyl)methylene]carbazamidine](/img/structure/B194306.png)
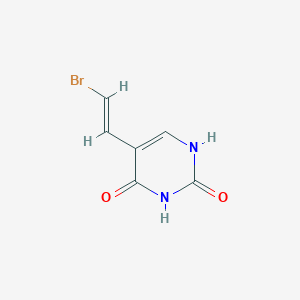
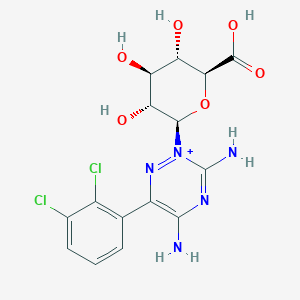

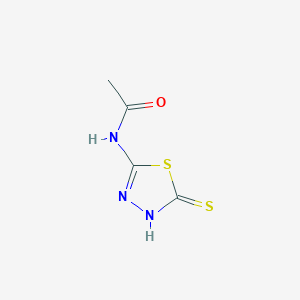
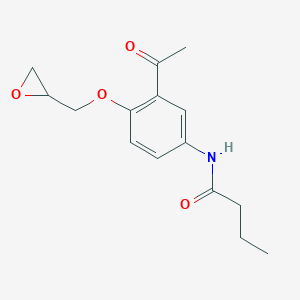

![Ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate hydrochloride](/img/structure/B194343.png)
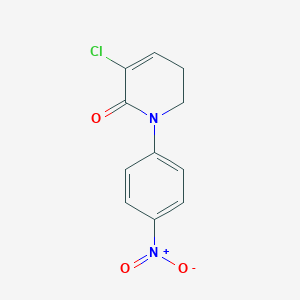
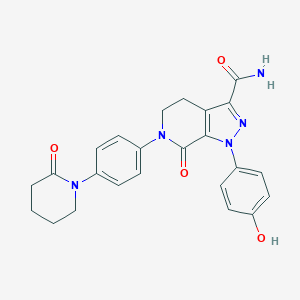
![ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B194352.png)
